molecular formula C14H10ClFO3 B3032111 3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1097085-11-4

3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3032111
CAS No.: 1097085-11-4
M. Wt: 280.68 g/mol
InChI Key: CRQCHEZMUOTMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a biphenyl core substituted with chloro, fluoro, and methoxy groups, as well as a carboxylic acid functional group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in SM cross-coupling reactions . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the mild and functional group tolerant conditions of SM cross-coupling .

Biochemical Pathways

The compound is involved in the biochemical pathway of SM cross-coupling . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a widely applied method for forming carbon–carbon bonds .

Action Environment

The action of the compound is influenced by the reaction conditions of the SM cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to perform effectively in a wide range of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and fluoro substituents onto the biphenyl core through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis or flow chemistry, may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid
  • 3-Chloro-5’-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
  • 3-Bromo-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups can enhance the compound’s stability and resistance to metabolic degradation, while the methoxy group can influence its solubility and bioavailability. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(16)7-11(13)8-2-4-10(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCHEZMUOTMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648894
Record name 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097085-11-4
Record name 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-chlorobenzoic acid (205 g) and 5-fluoro-2-methoxyphenylboronic acid (161 g) were dissolved in toluene (2 L) and ethanol (2 L) in a 10 L reactor vessel. Sodium carbonate (2 L of a 2 M aqueous solution) was added followed by tetrakis(triphenylphosphine)palladium(0) (15.39 g). The reaction was heated at 75° C. for 16 h. The reaction was diluted with water (2.5 L) and TBME (2 L) and stirred. Further water (0.5 L) was added and the mixture stirred for a further 5 min to complete dissolution of the solids. The aqueous layer was separated, filtered through a Celite pad and cooled to 15° C. The solution was acidified to pH 1 over 1 h by the addition of conc. HCl (532 mL, final pH1). The solid was filtered off and washed with ice cold water (400 ml) to give a tan solid. This was dried for 72 h in a vacuum oven at 45° C. over CaCl2 to give the sub titled product (237 g).
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step Two
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
15.39 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromo-2-chlorobenzoic acid (1.1 g) and 5-fluoro-2-methoxyphenylboronic acid (0.94 g) were suspended in toluene (20 mL) and ethanol (20 mL). Aqueous 2M sodium carbonate solution (16 mL) and tetrakis(triphenylphosphine) palladium(0) (0.14 g) were added and the reaction was heated at 95° C. for 20 h. The mixture was diluted with water, extracted with diethyl ether (discarded). The aqueous layer was acidified with aqueous 2M hydrochloric acid, extracted with ethyl acetate, dried (MgSO4) and concentrated under reduced pressure to give the sub titled product as a cream solid (1.25 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.